molecular formula C8H7NO2S B1523975 3-Aminobenzothiophene-1,1-dione CAS No. 858819-96-2

3-Aminobenzothiophene-1,1-dione

Cat. No.: B1523975
CAS No.: 858819-96-2
M. Wt: 181.21 g/mol
InChI Key: TTXJXSIERYHUJE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Aminobenzo[b]thiophene 1,1-dioxide has been found to interact with several enzymes and proteins. For instance, it has been evaluated as an inhibitor of STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . The compound’s interaction with STAT3 has been shown to inhibit the protein’s activation, thereby influencing biochemical reactions within the cell .

Cellular Effects

The effects of 3-Aminobenzo[b]thiophene 1,1-dioxide on cells are significant. It has been found to increase the ROS levels of cancer cells, induce cancer cell apoptosis, and abolish the colony formation ability of cancer cells . These effects suggest that the compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Aminobenzo[b]thiophene 1,1-dioxide involves its binding interactions with biomolecules and its influence on gene expression. It has been shown to inhibit the phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 . This suggests that the compound exerts its effects at the molecular level, potentially through enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Its synthesis has been achieved with a yield of 75%, using graphite felt electrodes under constant current electrolysis . This suggests that the compound has good stability and could potentially have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-aminobenzo[b]thiophene 1,1-dioxide involves microwave-assisted synthesis. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods

the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzothiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzothiophene-1,1-dione is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile scaffold for developing various biologically active compounds .

Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJXSIERYHUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzothiophene-1,1-dione
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3-Aminobenzothiophene-1,1-dione
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Aminobenzothiophene-1,1-dione

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